molecular formula C8H6N2O2 B13320010 3-(6-Methylpyridazin-3-yl)prop-2-ynoic acid

3-(6-Methylpyridazin-3-yl)prop-2-ynoic acid

Cat. No.: B13320010
M. Wt: 162.15 g/mol
InChI Key: AXGMACBOZJMHKR-UHFFFAOYSA-N
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Description

3-(6-Methylpyridazin-3-yl)prop-2-ynoic acid is an organic compound with the molecular formula C8H6N2O2 It is characterized by a pyridazine ring substituted with a methyl group at the 6-position and a propynoic acid moiety at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methylpyridazin-3-yl)prop-2-ynoic acid typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Methyl Group: The methyl group is introduced at the 6-position of the pyridazine ring using a methylating agent such as methyl iodide.

    Attachment of the Propynoic Acid Moiety: The propynoic acid moiety is attached to the 3-position of the pyridazine ring through a coupling reaction involving an alkyne and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methylpyridazin-3-yl)prop-2-ynoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(6-Methylpyridazin-3-yl)prop-2-ynoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-Methylpyridazin-3-yl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    3-(6-Methylpyridazin-3-yl)prop-2-ynyl ester: Similar structure with an ester group instead of a carboxylic acid.

    3-(6-Methylpyridazin-3-yl)prop-2-ynyl amide: Similar structure with an amide group instead of a carboxylic acid.

Uniqueness

3-(6-Methylpyridazin-3-yl)prop-2-ynoic acid is unique due to its specific combination of a pyridazine ring, a methyl group, and a propynoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

3-(6-methylpyridazin-3-yl)prop-2-ynoic acid

InChI

InChI=1S/C8H6N2O2/c1-6-2-3-7(10-9-6)4-5-8(11)12/h2-3H,1H3,(H,11,12)

InChI Key

AXGMACBOZJMHKR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)C#CC(=O)O

Origin of Product

United States

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